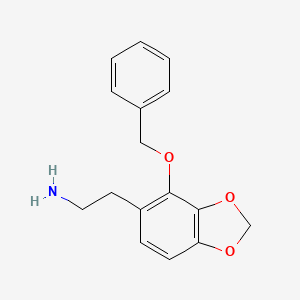![molecular formula C14H11ClN2O3S3 B2529981 N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide CAS No. 320423-76-5](/img/structure/B2529981.png)
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide" is a derivative of the thieno[3,2-c][1,2]thiazine class, which is known for its potential pharmacological activities. The presence of the 4-chlorophenyl group and the carbothioamide moiety suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related hydrazinecarbothioamides involves the reaction of benzoic acid hydrazides with isothiocyanates, followed by treatment with sodium hydroxide to yield 1,2,4-triazole-3-thione derivatives. These derivatives can then be further alkylated to produce new compounds . Although the exact synthesis of the compound is not detailed, the methods described in the literature for similar compounds involve multiple steps, including condensation and alkylation reactions, which are likely to be relevant for the synthesis of this compound as well.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is characterized by extensive intramolecular hydrogen bonds. The 4-chloro derivative, in particular, forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, which result in 14-membered rings with an R2(2)(14) motif . This suggests that the compound may also exhibit similar intramolecular and intermolecular hydrogen bonding, contributing to its stability and potentially its biological activity.
Chemical Reactions Analysis
The chemical reactivity of compounds within this class can be inferred from the reactions of their precursors and related structures. For instance, N-(3-chlorophenyl)hydrazinecarbothioamide precursors have been shown to react with aromatic aldehydes to form 2-arylidene derivatives, which can then undergo further reactions to produce thiazoles . This indicates that the compound may also participate in similar condensation reactions, potentially leading to the formation of new heterocyclic systems.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide" are not provided, related compounds have been characterized using 1H-NMR, 13C-NMR, IR, mass spectral studies, and elemental analysis . These techniques are essential for determining the purity, molecular structure, and functional groups present in the compound. Additionally, the antioxidant activity of similar compounds has been evaluated using the DPPH method, indicating that the compound may also possess antioxidant properties .
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Medicinal Applications
Developments in Antiplatelet and Antithrombotic Drugs : One study discusses the synthesis of (S)-clopidogrel, an antiplatelet drug with a thienopyridine class that includes a chlorophenyl group. The review focuses on synthetic methodologies, offering insights into the challenges and advantages of different synthesis routes for pharmaceutical applications (Saeed et al., 2017).
Optoelectronic Materials : Research on quinazolines and pyrimidines, including their synthesis and application in optoelectronic materials, might parallel the applications of thiazine derivatives. These compounds are utilized in electronic devices, luminescent elements, and other materials science applications, indicating the potential for thiazine derivatives in similar roles (Lipunova et al., 2018).
Environmental Impact and Toxicology
- Organochlorine Compounds in the Environment : A study evaluating the impact of chlorophenols on the aquatic environment provides a comprehensive review of the toxic effects, persistence, and bioaccumulation of these compounds. This research underscores the environmental considerations of chlorophenyl derivatives and their impact on aquatic life and ecosystems (Krijgsheld & Gen, 1986).
Pharmacology and Biological Activities
- Thiazine Derivatives : The pharmacological profiles of thiazine derivatives, which include anti-proliferative, antibacterial, antipsychotic, and analgesic activities, highlight the medicinal importance of the thiazine scaffold. This indicates the potential for N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2λ
6-thieno[3,2-c][1,2]thiazine-3-carbothioamide in similar pharmacological applications (Choudhary, Silakari, & Singh, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxothieno[3,2-c]thiazine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S3/c1-17-10-6-7-22-12(10)11(18)13(23(17,19)20)14(21)16-9-4-2-8(15)3-5-9/h2-7,18H,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDGQDMKITYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(S1(=O)=O)C(=S)NC3=CC=C(C=C3)Cl)O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)
![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide](/img/structure/B2529901.png)
![N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2529903.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)


![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)


![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)
![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)
![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)